5-羧基-2',7'-二氯荧光素

描述

5-Carboxy-2’,7’-dichlorofluorescein, also known as CDFDA, is a fluorescent oxidant sensing probe . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF .

Synthesis Analysis

The synthesis of 5-Carboxy-2’,7’-dichlorofluorescein involves the use of a pro-substrate, which is added to the cells. This pro-substrate undergoes hydrolysis by the esterase enzyme to produce the fluorescent product .Molecular Structure Analysis

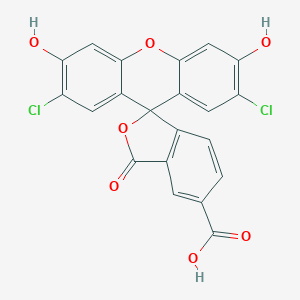

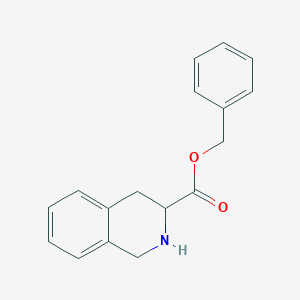

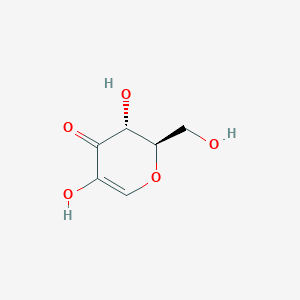

The molecular structure of 5-Carboxy-2’,7’-dichlorofluorescein is complex, with multiple functional groups. It can passively diffuse into cells and is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore .Chemical Reactions Analysis

5-Carboxy-2’,7’-dichlorofluorescein diacetate is de-esterified intracellularly and turns to highly fluorescent 2’,7’-dichlorofluorescein upon oxidation .Physical And Chemical Properties Analysis

5-Carboxy-2’,7’-dichlorofluorescein is a solid compound that is soluble in DMF, DMSO, and water (pH ≥ 5). It has a melting point of ≥250 °C (lit.) and exhibits fluorescence with λex 504 nm and λem 529 nm in 0.1 M Tris pH 8.0 .科学研究应用

- Researchers employ it to study oxidative metabolism, quantify oxygen-reactive species, and investigate phagocytic cells’ oxidative products .

Intracellular pH Sensing

Reactive Oxygen Species (ROS) Detection

Multi-Drug Resistance (MDR) Studies

作用机制

Target of Action

The primary target of 5-Carboxy-2’,7’-dichlorofluorescein is the multidrug resistance protein 2 (MRP2) . MRP2 is a transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics out of cells .

Mode of Action

5-Carboxy-2’,7’-dichlorofluorescein interacts with its target, MRP2, by serving as a specific substrate for this transporter . It is used to study the identity, activity, and specificity of MRP2 molecules .

Biochemical Pathways

The compound is involved in the oxidative stress pathway . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF . This fluorescence can be used to detect the presence of reactive oxygen species (ROS) within the cell .

Pharmacokinetics

The compound is known to passively diffuse into cells . Once inside the cell, it is colorless and nonfluorescent until the acetate groups are cleaved by intracellular esterases to yield the fluorescent fluorophore . The compound’s bioavailability is influenced by its ability to passively diffuse into cells and its subsequent activation by intracellular esterases .

Result of Action

The result of the compound’s action is the production of a fluorescent product that can be used to detect the presence of ROS within the cell . This fluorescence can be quantified as a measure of oxidant production .

Action Environment

The action of 5-Carboxy-2’,7’-dichlorofluorescein can be influenced by environmental factors such as pH. With a pKa of 4.8, this dye can be used as an acidic pH sensor . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

安全和危害

5-Carboxy-2’,7’-dichlorofluorescein is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and is combustible dust .

未来方向

属性

IUPAC Name |

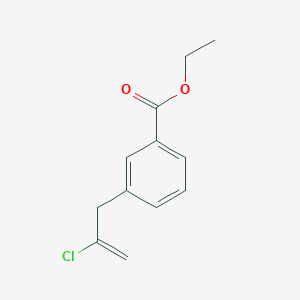

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxy-2',7'-dichlorofluorescein | |

CAS RN |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Carboxy-2',7'-dichlorofluorescein (CDCFDA) work as a probe for vacuolar structures in yeast?

A1: CDCFDA is a cell-permeant, non-fluorescent compound. Upon entering the cell, esterases cleave the acetate groups, trapping the now fluorescent 5-carboxy-2',7'-dichlorofluorescein (CDCF) within the cell []. In yeast, CDCF accumulates specifically in vacuoles, allowing researchers to visualize vacuolar morphology and dynamics []. This accumulation likely occurs due to the pH sensitivity of CDCF, as it exhibits stronger fluorescence in the acidic environment of vacuoles.

Q2: CDCFDA is also mentioned in research on ischemia-reperfusion injury in hearts. What role does it play in this context?

A3: In cardiac research, CDCFDA serves as a probe for reactive oxygen species (ROS) []. Ischemia-reperfusion injury is known to involve a surge in ROS production, which contributes to cell damage. Using CDCFDA, researchers can monitor the real-time changes in ROS levels within a beating heart during ischemia and reperfusion []. This allows for a deeper understanding of the role of ROS in this context and the evaluation of potential therapeutic interventions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)